molecular formula C10H14N2O2 B13878299 N-[(3-aminophenyl)methyl]-2-methoxyacetamide

N-[(3-aminophenyl)methyl]-2-methoxyacetamide

Cat. No.: B13878299
M. Wt: 194.23 g/mol
InChI Key: HODIEHFPGBYCOE-UHFFFAOYSA-N
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Description

N-[(3-aminophenyl)methyl]-2-methoxyacetamide is an organic compound with the molecular formula C10H14N2O2 This compound is characterized by the presence of an amine group attached to a phenyl ring, which is further connected to a methoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-aminophenyl)methyl]-2-methoxyacetamide typically involves the reaction of 3-aminobenzylamine with 2-methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This approach enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(3-aminophenyl)methyl]-2-methoxyacetamide undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(3-aminophenyl)methyl]-2-methoxyacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(3-aminophenyl)methyl]-2-methoxyacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-aminophenyl)-2-methoxyacetamide
  • N-(4-aminophenyl)-2-methoxyacetamide
  • N-(3-aminophenyl)-2-methylacetamide

Uniqueness

N-[(3-aminophenyl)methyl]-2-methoxyacetamide is unique due to the specific positioning of the amine group on the phenyl ring and the presence of the methoxyacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

N-[(3-aminophenyl)methyl]-2-methoxyacetamide

InChI

InChI=1S/C10H14N2O2/c1-14-7-10(13)12-6-8-3-2-4-9(11)5-8/h2-5H,6-7,11H2,1H3,(H,12,13)

InChI Key

HODIEHFPGBYCOE-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NCC1=CC(=CC=C1)N

Origin of Product

United States

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